molecular formula C11H13N3S B13274849 6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine

6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine

Cat. No.: B13274849
M. Wt: 219.31 g/mol
InChI Key: WLBVUZLKPRFBBR-UHFFFAOYSA-N
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Description

6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that features a thiazole ring and a pyridine ring. The thiazole ring is known for its aromaticity, which is characterized by the delocalization of π-electrons. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminothiazole with 3-bromopyridine under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated thiazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyridine rings.

Scientific Research Applications

6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine is unique due to its specific substitution pattern on the thiazole and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

6-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine

InChI

InChI=1S/C11H13N3S/c1-8-3-4-10(7-13-8)14-9(2)11-12-5-6-15-11/h3-7,9,14H,1-2H3

InChI Key

WLBVUZLKPRFBBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)C2=NC=CS2

Origin of Product

United States

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